2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane

Stability Suzuki-Miyaura coupling Reagent handling

Free 2,2-diphenylethylboronic acid is prone to protodeboronation and oligomerization, causing stoichiometry drift and reduced yields. This DABO boronate (mp 189-191 °C) eliminates that instability, providing a crystalline, air-stable reagent for robust Suzuki-Miyaura couplings. • Consistent reactivity: no degradation after prolonged room-temperature storage, minimizing reagent waste. • Simplified handling: robotic-weighing compatible, no anhydrous precautions. • Seamless scale-up: avoids deprotection step, reduces solvent waste and process mass intensity.

Molecular Formula C18H22BNO2
Molecular Weight 295.2 g/mol
CAS No. 608534-43-6
Cat. No. B1604006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane
CAS608534-43-6
Molecular FormulaC18H22BNO2
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESB1(OCCNCCO1)CC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H22BNO2/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)15-19-21-13-11-20-12-14-22-19/h1-10,18,20H,11-15H2
InChIKeyZHURKSONLXTDNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane: Stability and Handling Benchmark


2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound of the dioxazaborocane class [1]. It is the diethanolamine (DEA) adduct of 2,2-diphenylethylboronic acid and is commonly referred to as a DABO (DiethanolAmine BOronic) boronate [2]. This compound serves as a bench-stable, crystalline reagent for Suzuki-Miyaura cross-coupling reactions, offering distinct handling advantages over its free boronic acid counterpart [3].

DABO Boronate vs. Unprotected Boronic Acids


In-class substitution between boronic acid derivatives in Suzuki-Miyaura coupling is non-trivial due to divergent stability, purification, and handling profiles. Free boronic acids, such as 2,2-diphenylethylboronic acid, are often susceptible to protodeboronation, oxidation, and oligomerization, leading to variable stoichiometry and reduced yields [1]. Conversely, DABO boronates like 2-(2,2-diphenylethyl)-1,3,6,2-dioxazaborocane are documented as air-stable, crystalline solids that can be stored at room temperature for extended periods with no noticeable degradation [2]. This fundamental stability differential directly impacts procurement strategy: the robust DABO form minimizes reagent waste, ensures consistent reactivity, and simplifies experimental workflow, making it a more reliable choice for reproducible cross-coupling applications.

2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane: Stability & Handling Benchmarks


Air Stability vs. Free Boronic Acid

While free boronic acids are known to degrade via protodeboronation and oxidation upon storage, DABO boronates demonstrate remarkable room-temperature stability [1]. 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane, as a representative DABO boronate, can be stored at room temperature for extended periods with no noticeable degradation [2].

Stability Suzuki-Miyaura coupling Reagent handling

Hydrolytic Stability Under Physiological Conditions

A 2024 study on dioxazaborocanes (DOABs) demonstrates that hydrolytic stability can be tuned by matching the pKa of the boronic acid and diethanolamine components [1]. Under optimized conditions, DOABs exhibit quasi-static stability with only 1% cleavage in the first hour, followed by a week-long equilibration [1].

Hydrolytic stability Drug delivery Bioconjugation

Bench-Stable Crystalline Form

DABO boronates, including 2-(2,2-diphenylethyl)-1,3,6,2-dioxazaborocane, are reported as crystalline solids that are easy to handle and weigh accurately [1]. In contrast, many pinacol boronic esters are liquids or low-melting solids that can be challenging to dispense precisely, and free boronic acids are often hygroscopic or amorphous powders [2].

Solid-state properties Handling Formulation

Deprotection-Free Suzuki-Miyaura Coupling

DABO boronates can be used directly in Suzuki-Miyaura reactions in the presence of water or a protic co-solvent, eliminating the need for a separate deprotection or transesterification step often required with pinacol esters or MIDA boronates [1]. This operational simplicity is a key differentiator.

Cross-coupling Catalysis Synthetic efficiency

Controlled Release via Tunable Stability

The association constant (Ka) for dioxazaborocane formation can be tuned from 10^2 to 10^3 M^-1 by modifying the boronic acid and diethanolamine substituents [1]. This tunability allows for the design of boron reagents with predetermined, application-specific release profiles.

Controlled release Reaction kinetics Smart materials

Melting Point for Quality Control

The compound exhibits a well-defined melting point range of 189-191 °C, which can be used as a quality control metric . This contrasts with some analogs that may be oils or have broad, less diagnostic melting ranges.

Quality control Solid-state properties Procurement specification

2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane: Application Scenarios


High-Throughput Automated Synthesis

The crystalline, non-hygroscopic nature of this DABO boronate (mp 189-191 °C) ensures accurate robotic weighing and dispensing, minimizing cross-contamination. Its direct compatibility with aqueous Suzuki-Miyaura conditions [1] streamlines reaction setup in parallel synthesizers, reducing the need for anhydrous handling or pre-activation steps.

Reproducible Multi-Step Process Chemistry

For scale-up and process development, the extended room-temperature stability of DABO boronates mitigates the risk of reagent degradation between campaigns. The elimination of a separate deprotection step [1] reduces operational complexity and solvent waste, aligning with green chemistry principles and improving overall process mass intensity.

Smart Drug Delivery and Bioconjugation

The tunable hydrolysis kinetics of dioxazaborocanes, with an association constant (Ka) adjustable between 10^2 and 10^3 M^-1 , enable the design of prodrugs or linkers that release the active boronic acid payload at a predetermined rate under physiological conditions. The observed quasi-static stability (≤1% cleavage in the first hour) is particularly relevant for developing time-controlled therapeutic systems.

GMP Inventory Management

The sharp melting point of 189-191 °C provides a simple, rapid identity and purity check upon receipt. Combined with the compound's inherent long-term stability [1], this facilitates reliable stock management in GMP facilities, reducing the frequency of retesting and minimizing the risk of using out-of-specification material in critical synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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